molecular formula C10H8N2O2S B12155733 5-(2'-Hydroxybenzylidene)-2-thiohydantoin

5-(2'-Hydroxybenzylidene)-2-thiohydantoin

Cat. No.: B12155733
M. Wt: 220.25 g/mol
InChI Key: DAJICUYKPNPGQQ-FNORWQNLSA-N
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Description

4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- typically involves the condensation of 2-hydroxybenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing in ethanol or acetonitrile with a catalytic amount of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-ones: These compounds have a similar ring structure but differ in the position of the carbonyl group.

    Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms but without the carbonyl group.

Uniqueness

4-Imidazolidinone, 5-[(2-hydroxyphenyl)methylene]-2-thioxo-, (5E)- is unique due to the presence of both a thioxo group and a hydroxyphenyl substituent, which confer distinct chemical reactivity and biological activity compared to other imidazolidinones and imidazoles .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5+

InChI Key

DAJICUYKPNPGQQ-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)N2)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)O

Origin of Product

United States

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